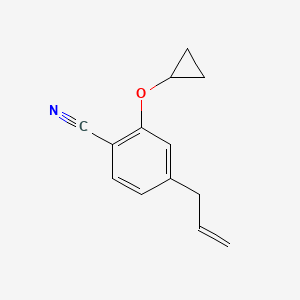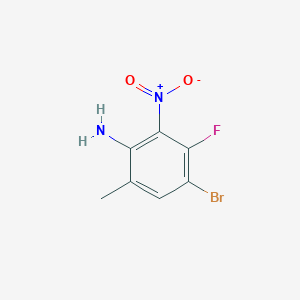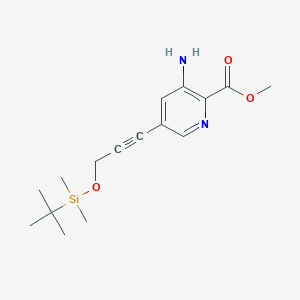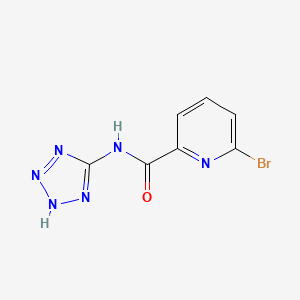
4-Allyl-2-cyclopropoxybenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Allyl-2-cyclopropoxybenzonitrile is an organic compound characterized by the presence of an allyl group, a cyclopropoxy group, and a benzonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Allyl-2-cyclopropoxybenzonitrile typically involves the reaction of 4-allylphenol with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF). The resulting intermediate is then subjected to a nucleophilic substitution reaction with cyanogen bromide to introduce the nitrile group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 4-Allyl-2-cyclopropoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The cyclopropoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate (KMnO4) for aldehyde formation.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Epoxides or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-Allyl-2-cyclopropoxybenzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Allyl-2-cyclopropoxybenzonitrile involves its interaction with specific molecular targets. The allyl group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. The nitrile group can also participate in hydrogen bonding and other interactions with biological molecules, influencing their function.
相似化合物的比较
4-Allyl-2-methoxyphenol (Eugenol): Shares the allyl group but has a methoxy group instead of a cyclopropoxy group.
4-Allylbenzonitrile: Similar structure but lacks the cyclopropoxy group.
Uniqueness: 4-Allyl-2-cyclopropoxybenzonitrile is unique due to the presence of both the cyclopropoxy and nitrile groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
属性
分子式 |
C13H13NO |
|---|---|
分子量 |
199.25 g/mol |
IUPAC 名称 |
2-cyclopropyloxy-4-prop-2-enylbenzonitrile |
InChI |
InChI=1S/C13H13NO/c1-2-3-10-4-5-11(9-14)13(8-10)15-12-6-7-12/h2,4-5,8,12H,1,3,6-7H2 |
InChI 键 |
LYUNGZXNGCZZKU-UHFFFAOYSA-N |
规范 SMILES |
C=CCC1=CC(=C(C=C1)C#N)OC2CC2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-naphthyl N-[[5-(3,5-dichlorophenyl)sulfanyl-4-isopropyl-1-(4-pyridylmethyl)imidazol-2-yl]methoxycarbonyl]carbamate](/img/structure/B8412523.png)







![2-Benzo[b]thiophen-7-yl-4-fluoro-phenol](/img/structure/B8412598.png)




![Tert-butyl (4-(benzo[4,5]imidazo[1,2-a]pyrimidin-4-yl)phenyl)carbamate](/img/structure/B8412632.png)
